(5S)-1-heptyl-5-(2-methylpropyl)-N-phenyl-4,5-dihydroimidazol-2-amine
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Overview
Description
(5S)-1-heptyl-5-(2-methylpropyl)-N-phenyl-4,5-dihydroimidazol-2-amine is a substituted aniline.
Scientific Research Applications
Derivatization in Nucleic Acids Research
Research by Chu, Wahl, and Orgel (1983) describes a method for attaching amines to the terminal 5'-phosphate of unprotected oligonucleotides or nucleic acids. This method can be applied to low molecular-weight amines and is significant in nucleic acids research for the production of stable phosphoramidates (Chu, Wahl, & Orgel, 1983).
Antimicrobial and Cytotoxic Activity
Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, demonstrating good antibacterial activity and cytotoxicity in vitro. This highlights the potential of such compounds in developing new antimicrobial and anticancer agents (Noolvi et al., 2014).
Structural and Stereochemical Studies
Główka and Kaminski (1997) conducted a study on the crystallization and X-ray determination of configurations of diastereoisomers related to this chemical structure. This research is crucial for understanding the stereochemistry of such compounds (Główka & Kaminski, 1997).
Novel Antineoplastic and Antifilarial Agents
Ram et al. (1992) synthesized a series of compounds related to this chemical structure, showing significant growth inhibition in L1210 cells and antifilarial activity. This indicates the potential use of these compounds as antineoplastic and antifilarial agents (Ram et al., 1992).
Properties
Molecular Formula |
C20H33N3 |
---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
(5S)-1-heptyl-5-(2-methylpropyl)-N-phenyl-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C20H33N3/c1-4-5-6-7-11-14-23-19(15-17(2)3)16-21-20(23)22-18-12-9-8-10-13-18/h8-10,12-13,17,19H,4-7,11,14-16H2,1-3H3,(H,21,22)/t19-/m0/s1 |
InChI Key |
QXUKVIGEIGRVAI-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCN1[C@H](CN=C1NC2=CC=CC=C2)CC(C)C |
Canonical SMILES |
CCCCCCCN1C(CN=C1NC2=CC=CC=C2)CC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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